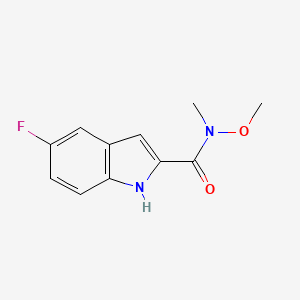
Methyl 1-(benzenesulfonyl)indole-4-carboxylate
Overview
Description
Methyl 1-(benzenesulfonyl)indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of Methyl 1-(benzenesulfonyl)indole-4-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with indole, which undergoes sulfonylation to introduce the phenylsulfonyl group.
Sulfonylation: This step involves the reaction of indole with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Carboxylation: The next step is the introduction of the carboxylic acid group at the 4-position of the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.
Esterification: Finally, the carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Methyl 1-(benzenesulfonyl)indole-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens (e.g., bromine, chlorine), nitric acid, and sulfuric acid.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group, forming carboxylic acids or amides.
Reduction and Oxidation: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohols or oxidized using agents like potassium permanganate to form ketones or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole ring or the ester group.
Scientific Research Applications
Methyl 1-(benzenesulfonyl)indole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(benzenesulfonyl)indole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(benzenesulfonyl)indole-4-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
1-(Phenylsulfonyl)indole: Lacks the carboxylic acid methyl ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the phenylsulfonyl group and the carboxylic acid methyl ester group, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO4S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)indole-4-carboxylate |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)14-8-5-9-15-13(14)10-11-17(15)22(19,20)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
ZYEFCOUCWWTWJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanol](/img/structure/B8565705.png)


![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-](/img/structure/B8565734.png)


![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde](/img/structure/B8565761.png)
